molecular formula C27H41N5O2 B12290838 tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate

tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate

Cat. No.: B12290838
M. Wt: 467.6 g/mol
InChI Key: RFEKTEIXVDWMKV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl group. The (1S)-1-phenylpropyl chain and tert-butyl carbamate moiety further distinguish its stereochemistry and functionalization. Its synthesis involves multi-step reactions, including coupling of intermediates using reagents such as HOBT, EDCI, and DIPEA, followed by purification via reverse-phase HPLC .

Properties

Molecular Formula

C27H41N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

tert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

InChI

InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)

InChI Key

RFEKTEIXVDWMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is central to the target compound. Its preparation typically begins with a Knoevenagel condensation between 1,3-acetonedicarboxylic acid and benzylamine in an acidic aqueous medium, followed by cyclization with 2,5-dimethoxytetrahydrofuran. This yields a protected azabicyclo[3.2.1]octanone intermediate, which is subsequently reduced to the corresponding amine.

Key Reaction Conditions :

  • Solvent : Aqueous HCl (pH 4–5) with buffering agents.
  • Temperature : 80–100°C for 8–24 hours.
  • Yield : ~60–70% after purification via column chromatography.

Stereoselective Alkylation and Boc Protection

The (1S)-3-amino-1-phenylpropyl side chain is introduced via a Grignard reaction or Mitsunobu reaction to ensure stereochemical fidelity. The Boc (tert-butoxycarbonyl) group is then appended to protect the amine.

Stepwise Process :

  • Alkylation :
    • The azabicyclo-triazole intermediate is treated with (S)-3-bromo-1-phenylpropane in tetrahydrofuran (THF) using LiHMDS as a base.
    • Temperature : −78°C to 0°C, 4–6 hours.
    • Yield : 65–70%.
  • Boc Protection :
    • The amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in DCM with catalytic 4-dimethylaminopyridine (DMAP).
    • Conditions : Room temperature, 12 hours.
    • Yield : >90%.

Final Deprotection and Purification

The Boc-protected intermediate undergoes acidic deprotection to yield the free amine, which is subsequently re-protected or functionalized as needed.

Deprotection Protocol :

  • Reagents : 4M HCl in dioxane, methanol, and water (1:1:1 v/v).
  • Conditions : 20°C, 3 hours.
  • Yield : 95–98% after neutralization and extraction.

Analytical Data and Optimization

Critical Parameters :

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 0–25°C (alkylation) Higher temps → Racemization
Catalyst (LiHMDS) 1.1–1.3 equivalents Substoichiometric → Low yield
Boc Protection Time 12–18 hours Shorter times → Incomplete

Challenges :

  • Stereochemical Integrity : The (1S) configuration requires chiral auxiliaries or asymmetric catalysis.
  • Triazole Stability : Acidic conditions may degrade the triazole ring; pH must be carefully controlled.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow chemistry and catalytic hydrogenation are employed to enhance efficiency:

  • Flow Reactors : Reduce reaction times by 50% for steps like triazole formation.
  • Hydrogenation : Replaces stoichiometric reducing agents (e.g., NaBH₄) with H₂/Pd-C for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the bicyclic structure.

    Substitution: Substitution reactions can occur at the phenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[32

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Possible applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their variations:

Compound Name/ID Core Structure Substituents/Modifications Reference
Target compound 8-azabicyclo[3.2.1]octane 3-methyl-5-isopropyl-1,2,4-triazole; (1S)-1-phenylpropyl; tert-butyl carbamate
Alkaloid 1 () Unspecified alkaloid skeleton N-carbamate group; antifungal activity
Compound 12 () 8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-1,2,4-triazole; benzyl-phenylethyl amine; tert-butyl carbamate
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate () Bicyclo[2.2.2]octane Oxo and methyl groups; carbamate at bridgehead position

Structural Insights:

  • Unlike bicyclo[2.2.2]octane derivatives (), the 8-azabicyclo[3.2.1]octane core introduces distinct ring strain and spatial orientation, which may enhance binding to specific GPCRs .

Functional Comparisons

Antifungal Activity (): Alkaloids with N-carbamate groups (e.g., Alkaloid 1) exhibit antifungal activity against G. pulicaris and C. nicotianae (MIC: 0.64–0.69 mM).

Receptor Targeting ():

  • Compound 12 () was designed as a bivalent ligand for mu opioid and CCR5 receptors, leveraging the triazole-azabicyclic motif for dimerization studies. The target compound’s triazole and azabicyclic groups may share this receptor-binding capability .
  • highlights the use of tetrazine-modified analogs for bioorthogonal drug fragment tethering, implying the target compound’s adaptability for covalent bonding strategies in live-cell studies .

Research Findings and Implications

Antifungal Potential: The N-carbamate group correlates with enhanced antifungal activity (MIC reduction by ~50% in Alkaloid 1 vs. non-carbamate analogs) .

Receptor Binding: Azabicyclic-triazole hybrids demonstrate versatility in targeting GPCRs and chemokine receptors, with substituent variations (e.g., phenylpropyl vs. benzyl-phenylethyl) fine-tuning selectivity .

Synthetic Feasibility: Multi-step synthesis with carbodiimide-mediated coupling is reproducible but requires rigorous purification to ensure >95% purity (as confirmed by NMR and mass spectrometry in ) .

Biological Activity

tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC27H41N5O2
Molecular Weight467.6 g/mol
IUPAC Nametert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
InChI KeyRFEKTEIXVDWMKV-UHFFFAOYSA-N

The compound features a triazole ring, a bicyclic structure, and a phenyl group, which are significant in determining its biological interactions and activity.

Antifungal and Antibacterial Properties

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Activity : Compounds similar to tert-butyl N-carbamate have demonstrated potent antifungal effects against various strains of Candida albicans and other pathogenic fungi. One study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida species, outperforming conventional treatments like fluconazole .
  • Antibacterial Activity : The compound's structural components suggest potential antibacterial properties. Triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with MIC values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which tert-butyl N-carbamate exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. For example, triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity . Additionally, the bicyclic structure may enhance binding affinity to biological targets.

Case Studies

Case Study 1 : A study evaluating the insecticidal activity of novel 1,2,4-triazole derivatives found that certain compounds showed promising results against agricultural pests like Plutella xylostella and Aphis gossypii, demonstrating both insecticidal potency and low toxicity to beneficial insects .

Case Study 2 : Another investigation into the pharmacological profiles of triazole derivatives highlighted their potential in treating various infections due to their broad-spectrum antimicrobial properties. The study emphasized structure-activity relationships (SAR) that could guide future drug development efforts focusing on enhancing efficacy while minimizing side effects .

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